molecular formula C10H10BrNO2 B6351815 (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1388836-94-9

(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B6351815
CAS RN: 1388836-94-9
M. Wt: 256.10 g/mol
InChI Key: HATFFCWLBSQLDX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (BTHIQ) is an organic compound belonging to the class of tetrahydroisoquinolines. It is a colorless solid with a molecular formula of C10H13BrNO2. BTHIQ is a versatile compound that has a wide variety of applications in organic synthesis and scientific research.

Scientific Research Applications

(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a useful compound for scientific research due to its wide range of applications. It is used as a starting material for the synthesis of a variety of pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and anticonvulsants. It is also used in the synthesis of other organic compounds, such as amino acids, peptides, and nucleotides. (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has also been studied for its potential use as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin, and for its potential use in the treatment of Alzheimer’s disease.

Mechanism of Action

The mechanism of action of (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is not yet fully understood. However, it is believed that (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid acts as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. Additionally, (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition of acetylcholinesterase may explain its potential use in the treatment of Alzheimer’s disease.
Biochemical and Physiological Effects
(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been studied for its biochemical and physiological effects. In animal studies, (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been found to have anti-inflammatory and anti-cancer properties. Additionally, (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been shown to have neuroprotective effects, which suggests that it may be useful in the treatment of neurological disorders. (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has also been found to have antioxidant properties, which may be useful in the prevention of oxidative damage caused by free radicals.

Advantages and Limitations for Lab Experiments

(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a useful compound for laboratory experiments due to its wide range of applications and its relatively easy synthesis. However, there are some limitations to its use in laboratory experiments. (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a highly reactive compound, which can make it difficult to handle in the laboratory. Additionally, (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a relatively expensive compound, which can make it difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for the use of (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid may have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid may have potential applications in the treatment of cancer and other diseases. (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid may also have potential applications in the development of new drugs, such as anti-inflammatory drugs, anti-cancer drugs, and anticonvulsants. Finally, (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid may have potential applications in the development of new materials, such as polymers, nanomaterials, and biomaterials.

Synthesis Methods

(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be synthesized from the reaction of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and bromine in an aqueous solution. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the brominated product. The reaction is typically carried out at room temperature and results in a yield of approximately 90%.

properties

IUPAC Name

(1S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATFFCWLBSQLDX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C2=C1C(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

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